molecular formula C6H8N2O3 B12864147 (S)-2-amino-3-(isoxazol-5-yl)propanoic acid

(S)-2-amino-3-(isoxazol-5-yl)propanoic acid

Cat. No.: B12864147
M. Wt: 156.14 g/mol
InChI Key: YZRGWMSKFDDWIE-YFKPBYRVSA-N
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Description

(S)-2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. This can be achieved using copper (I) or ruthenium (II) catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The isoxazole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an agonist or antagonist in various biological pathways.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    Isoxazole: A simple isoxazole ring without the amino acid moiety.

    Isoxazoline: A reduced form of isoxazole with a saturated ring.

    2-Amino-3-(isoxazol-4-yl)propanoic acid: A positional isomer with the isoxazole ring attached at a different position.

Uniqueness: (S)-2-Amino-3-(isoxazol-5-yl)propanoic acid is unique due to the specific positioning of the isoxazole ring and the presence of the amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(2S)-2-amino-3-(1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1

InChI Key

YZRGWMSKFDDWIE-YFKPBYRVSA-N

Isomeric SMILES

C1=C(ON=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(ON=C1)CC(C(=O)O)N

Origin of Product

United States

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